

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: *Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate*

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Technical Guide: Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate**, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its utility in constructing complex molecular architectures.

Core Molecular Data

The fundamental properties of **Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate** are summarized below. This compound is also known by its systematic name, 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate.[\[1\]](#)

Property	Value	Reference
Molecular Weight	241.287 g/mol	[1]
Molecular Formula	C ₁₂ H ₁₉ NO ₄	[1]
CAS Number	146257-00-3	[1]
Synonyms	1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate	[1]

Synthetic Protocols

The synthesis of substituted dihydropyrroles is a critical step in the preparation of a wide array of functionalized pyrrolidine and pyrrole derivatives. Below is a representative experimental protocol adapted from established methodologies for the synthesis of related pyrrole-2-carboxylates, which proceeds through a dihydropyrrole intermediate.

One-Pot Synthesis via Electrocyclization and Oxidation

This method facilitates the construction of the dihydropyrrole ring system followed by in-situ oxidation to the corresponding pyrrole. A similar strategy can be envisioned for the synthesis of the title compound, starting from appropriate precursors.

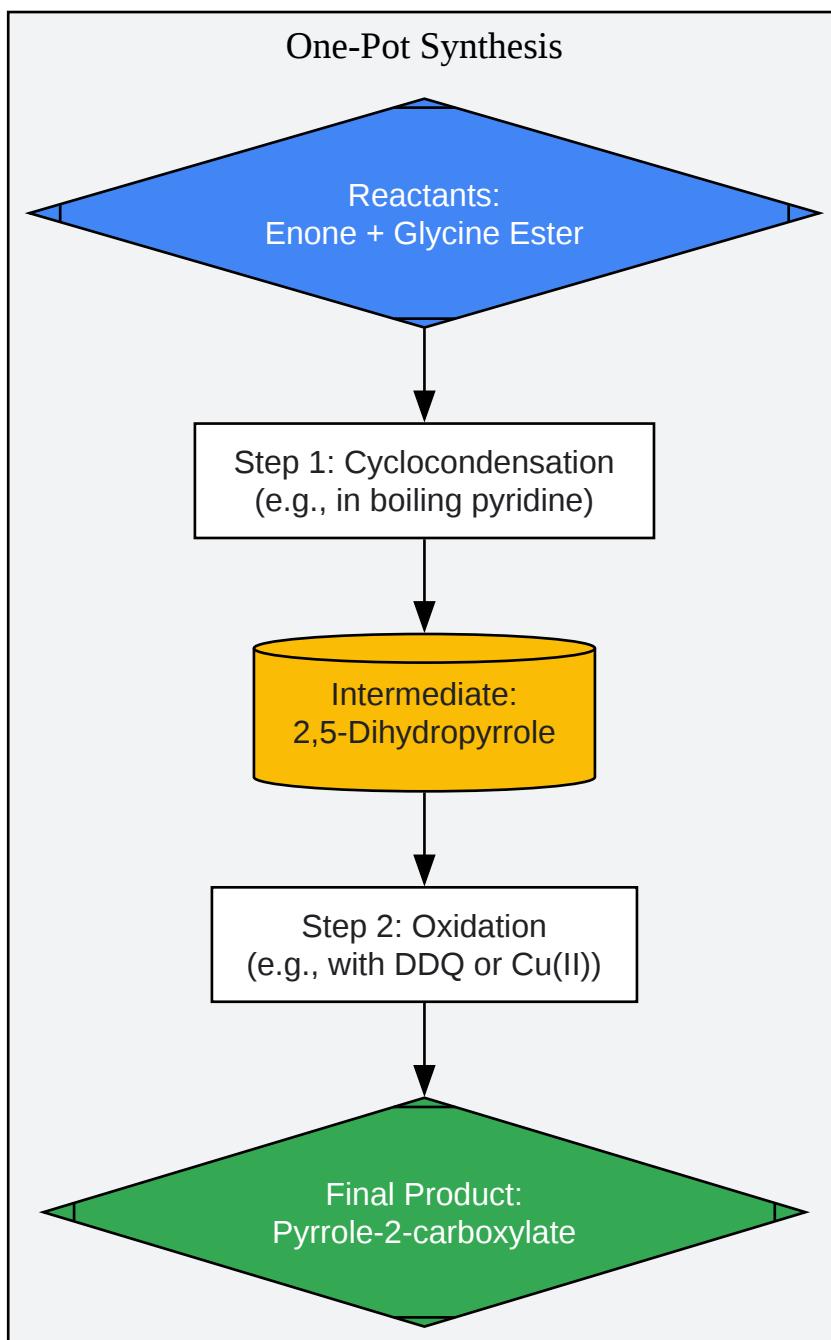
General Procedure:

- Cyclocondensation: An appropriate enone and a glycine ester (or a related amino ester) are reacted in a suitable solvent, such as pyridine. The mixture is heated to facilitate an electrocyclic ring closure, forming the 3,4-dihydro-2H-pyrrole intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) until the starting enone is consumed.[\[2\]](#)
- Oxidation: Once the formation of the dihydropyrrole intermediate is complete, an oxidizing agent is added directly to the reaction mixture. Common oxidants for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or copper(II) salts.[\[2\]](#) The mixture is stirred, typically at an elevated temperature, until the dihydropyrrole is fully converted to the corresponding pyrrole.

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to yield the final pyrrole-2-carboxylate.[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of pyrrole carboxylates from enones and glycine esters, which involves the formation of a dihydropyrrole intermediate.



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General workflow for the one-pot synthesis of pyrrole carboxylates.

Applications in Drug Development

Pyrrole and its partially saturated derivatives, such as dihydropyrroles, are prevalent structural motifs in a vast number of natural products and pharmaceutical agents.^[3] These scaffolds

exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^[3] **Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate** serves as a versatile intermediate, providing a functionalized and protected pyrrolidine ring that can be further elaborated. For instance, pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments against drug-resistant tuberculosis.^[4] The ability to introduce substituents at various positions on the dihydropyrrole ring allows for the fine-tuning of steric and electronic properties, which is crucial in structure-activity relationship (SAR) studies during the drug discovery process.

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